1-Ethyl-6-fluoro-7-[4-[(2-fluorobenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-6-FLUORO-7-(4-{[(2-FLUOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID is a member of the fluoroquinolone family, which is known for its potent antibacterial properties. Fluoroquinolones are synthetic broad-spectrum antibiotics that have been widely used in clinical settings to treat various bacterial infections. The incorporation of fluorine atoms into the quinolone structure significantly enhances their antimicrobial activity and spectrum.
Preparation Methods
The synthesis of 1-ETHYL-6-FLUORO-7-(4-{[(2-FLUOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID involves several steps, starting from the quinolone core. The key steps include:
Formation of the Quinolone Core: This is typically achieved through the cyclization of an appropriate aniline derivative with a β-keto ester.
Introduction of the Fluorine Atom: Fluorination is usually carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Piperazine Ring: The piperazine moiety is introduced through nucleophilic substitution reactions.
Formylation and Thiolation: The formamido and methanethioyl groups are introduced using formylating and thiolating agents, respectively.
Industrial production methods often involve optimizing these steps to improve yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-ETHYL-6-FLUORO-7-(4-{[(2-FLUOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the formamido and methanethioyl groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures .
Scientific Research Applications
1-ETHYL-6-FLUORO-7-(4-{[(2-FLUOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a model compound in the study of fluoroquinolone synthesis and reactivity.
Biology: The compound is studied for its interactions with bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.
Medicine: It is investigated for its potential use in treating bacterial infections, especially those resistant to other antibiotics.
Mechanism of Action
The primary mechanism of action of 1-ETHYL-6-FLUORO-7-(4-{[(2-FLUOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to bacterial cell death .
Comparison with Similar Compounds
Similar compounds in the fluoroquinolone family include:
Ciprofloxacin: Known for its broad-spectrum antibacterial activity.
Levofloxacin: A more potent isomer of ofloxacin with enhanced activity.
Moxifloxacin: Notable for its activity against anaerobic bacteria.
Norfloxacin: One of the earliest fluoroquinolones, primarily used for urinary tract infections.
Compared to these compounds, 1-ETHYL-6-FLUORO-7-(4-{[(2-FLUOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID may offer unique advantages in terms of its specific activity against resistant bacterial strains and its potential for further chemical modifications .
Properties
Molecular Formula |
C24H22F2N4O4S |
---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-7-[4-[(2-fluorobenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C24H22F2N4O4S/c1-2-28-13-16(23(33)34)21(31)15-11-18(26)20(12-19(15)28)29-7-9-30(10-8-29)24(35)27-22(32)14-5-3-4-6-17(14)25/h3-6,11-13H,2,7-10H2,1H3,(H,33,34)(H,27,32,35) |
InChI Key |
XDYSBUAWRBKWTK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC(=O)C4=CC=CC=C4F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.